2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole

Description

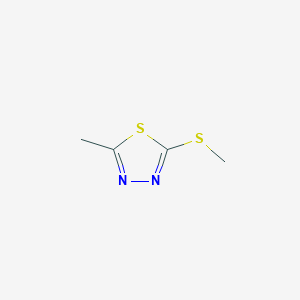

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole (CAS: 1925-78-6) is a heterocyclic compound with the molecular formula C₄H₆N₂S₂ and a molecular weight of 146.23 g/mol . The structure comprises a 1,3,4-thiadiazole core substituted with a methyl group at position 2 and a methylsulfanyl (-SCH₃) group at position 3. This compound belongs to a class of 1,3,4-thiadiazole derivatives, which are renowned for their diverse pharmacological and chemical properties, including antimicrobial, anticancer, and anticonvulsant activities . Its synthesis typically involves cyclization or alkylation reactions, as evidenced by methods described for analogous thiadiazole derivatives .

Properties

IUPAC Name |

2-methyl-5-methylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S2/c1-3-5-6-4(7-2)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKCOKJRDOPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1925-78-6 | |

| Record name | 2-methyl-5-(methylsulfanyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Synthesis of 2-Methyl-1,3,4-Thiadiazole-5-Thiol :

The precursor (3 ) is synthesized via cyclization of methyl-substituted thiosemicarbazide (1 ) with carbon disulfide (2 ) in acidic media (e.g., concentrated HCl or H2SO4). The reaction proceeds through intramolecular cyclodehydration, forming the thiadiazole ring with a thiol group at position 5. -

Methylation of the Thiol Group :

The thiol group at position 5 undergoes nucleophilic substitution with methyl iodide in ethanol under alkaline conditions (e.g., KOH) at 10–20°C. The reaction typically achieves a moderate yield of 49–55% after recrystallization.

Optimization Notes :

-

Solvent Choice : Ethanol facilitates better solubility of the thiol precursor compared to polar aprotic solvents.

-

Temperature Control : Maintaining temperatures below 20°C minimizes side reactions such as over-alkylation.

Cyclization of Methyl-Substituted Thiosemicarbazides

Thiosemicarbazides serve as versatile precursors for thiadiazole synthesis. This route leverages the cyclization of N -methyl thiosemicarbazide (5 ) with sulfurizing agents like carbon disulfide or phosphorus pentasulfide.

Procedure:

-

Formation of Thiosemicarbazide :

Methyl hydrazine reacts with methyl isothiocyanate in ethanol to yield N -methyl thiosemicarbazide. -

Cyclization :

The thiosemicarbazide undergoes cyclization in the presence of carbon disulfide and concentrated sulfuric acid, forming 2-methyl-1,3,4-thiadiazole-5-thiol (3 ). Subsequent methylation follows as described in Section 1.

Yield : 65–70% for the cyclization step.

Advantages :

One-Pot Multicomponent Synthesis

Augustine et al. demonstrated a one-pot method using propylphosphonic anhydride (T3P) to couple carboxylic acids, hydrazides, and sulfur reagents. For this compound, this approach involves:

Reaction Scheme:

-

Formation of Acylhydrazine :

Methyl carboxylic acid (6 ) reacts with hydrazine to form methyl acylhydrazine (7 ). -

Cyclization with PS :

The acylhydrazine undergoes cyclization with phosphorus pentasulfide in the presence of T3P, directly yielding the target compound.

Key Benefits :

Comparative Analysis of Methods

Challenges and Practical Considerations

-

Precursor Availability :

Synthesizing 2-methyl-1,3,4-thiadiazole-5-thiol requires stringent control of cyclization conditions to avoid ring-opening side reactions. -

Methylation Efficiency :

Alkylation with methyl iodide may compete with oxidation of the thiol group, necessitating inert atmospheres. -

Scalability :

The one-pot method offers superior scalability but requires specialized reagents like T3P .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol, thioether derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its thiadiazole ring structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have various applications in catalysis and materials science.

Biology

The compound has been extensively investigated for its antimicrobial and antifungal properties. Recent studies have shown that derivatives of thiadiazoles exhibit significant activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32.6 μg/mL |

| This compound | Escherichia coli | 47.5 μg/mL |

| This compound | Candida albicans | Not significant |

The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-inflammatory and anticancer activities. Research indicates that it may interact with cellular receptors and enzymes that modulate signaling pathways involved in inflammation and cell proliferation.

Case Study: Anticancer Activity

A study investigating the anticancer properties of thiadiazole derivatives found that certain modifications to the thiadiazole ring enhanced cytotoxicity against cancer cell lines. These findings suggest that this compound could serve as a scaffold for developing new anticancer agents.

Industrial Applications

In industry, this compound is utilized in the production of agrochemicals and serves as an intermediate in the synthesis of dyes and pigments. Its unique chemical properties make it suitable for developing new formulations that require specific reactivity or stability.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In medicinal applications, it may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives

Key Comparative Insights

Substituent Effects on Bioactivity Methylsulfanyl (-SCH₃) vs. Methylsulfonyl (-SO₂CH₃): The methylsulfanyl group in the target compound is less oxidized than methylsulfonyl, making it more reactive in redox processes. Aromatic vs. Aliphatic Substituents: Derivatives with aryl groups (e.g., 2-(2-chlorophenyl)-5-methyl-1,3,4-thiadiazole) exhibit increased lipophilicity, favoring blood-brain barrier penetration, while aliphatic analogs (e.g., acetamide derivatives) show improved solubility for antimicrobial applications .

Biological Activity Profiles Anticancer Activity: Disulfide-linked thiadiazoles (e.g., Liu et al., 2018) demonstrate cytotoxic effects against lung (A549) and cervical (HeLa) cancer cells, attributed to disulfide bond redox activity . The target compound lacks disulfide bridges but may share structural motifs for targeting similar pathways. Antimicrobial Potential: N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide shows enhanced antimicrobial activity due to the acetamide group, which may facilitate hydrogen bonding with microbial enzymes .

Synthetic Accessibility

- The target compound is synthesized via straightforward alkylation, whereas bridged dimers (e.g., compounds 6 and 7 in ) require multi-step procedures, impacting scalability .

Biological Activity

2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring , which is known for its unique chemical reactivity. The synthesis typically involves cyclization reactions starting from thiosemicarbazide and methyl iodide, followed by treatment with phosphorus oxychloride. Common solvents used in this process include dichloromethane and ethanol.

Antimicrobial Properties

This compound has been investigated for its antimicrobial and antifungal activities. Studies have shown that derivatives of thiadiazoles exhibit significant activity against various strains of bacteria and fungi. For instance, compounds derived from the thiadiazole framework have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32.6 μg/mL |

| E. coli | 47.5 μg/mL | |

| Candida albicans | Not significant |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound derivatives. Some studies report moderate to high cytotoxic activity against various cancer cell lines. For example, derivatives tested on the HCT116 colon cancer cell line showed IC50 values ranging from 0.74 to 10 μg/mL . This suggests that these compounds could serve as promising candidates for further development in cancer therapeutics.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of thiadiazole derivatives on liver carcinoma cell lines (HEPG2), several compounds exhibited significant growth inhibition, indicating their potential as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.

- Anticancer Mechanism : It may modulate signaling pathways related to cell proliferation and apoptosis by inhibiting caspases involved in programmed cell death .

Comparative Analysis with Similar Compounds

When compared to other compounds within the thiadiazole family, this compound exhibits unique properties due to its specific substituents:

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| 2-Methyl-5-(methylsulfanyl)furan | Low | Moderate |

| 2-Methyl-5-(methylsulfanyl)pyrimidine | High | Low |

Q & A

Q. Optimization Strategies :

- Use copper catalysts or phase-transfer agents to improve cross-coupling efficiency .

- Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.